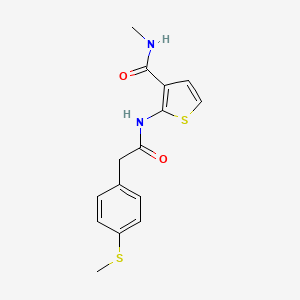

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide

Description

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, an acetamido group, and a methylthio-substituted phenyl group

Properties

IUPAC Name |

N-methyl-2-[[2-(4-methylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMULAAVCAGFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the intermediate compound, which is then further reacted with other reagents to introduce the methylthio and acetamido groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the intermediate compounds can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxide or sulfone derivatives, while reduction of the nitro group would yield amine derivatives.

Scientific Research Applications

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by disrupting actin dynamics through interaction with the Arp2/3 complex, which is crucial for cellular motility and structure .

- Anti-inflammatory Effects : The compound shows potential as an anti-inflammatory agent by modulating immune responses, possibly through inhibition of key inflammatory pathways such as NF-κB signaling .

- Antimicrobial Properties : Research suggests that it possesses activity against various bacterial strains, indicating its potential use in treating infections.

Synthetic Pathways

The synthesis of N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide typically involves multi-step organic reactions, allowing for the incorporation of various functional groups. The synthetic strategy often includes:

- Formation of the thiophene ring.

- Introduction of the acetamido and methylthio groups.

- Purification and characterization using techniques such as NMR and mass spectrometry .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in various contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide exhibited significant cytotoxicity against cancer cell lines while sparing normal cells.

- Inflammation Models : In vitro models have shown that this compound can reduce pro-inflammatory cytokine production, suggesting a mechanism for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds with a thiophene ring structure, such as thiophene-2-carboxamide.

Acetamido Derivatives: Compounds with an acetamido group, such as N-acetyl-2-aminothiophene.

Methylthio Derivatives: Compounds with a methylthio group, such as 4-(methylthio)phenylacetic acid.

Uniqueness

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties

Biological Activity

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide (CAS Number: 941883-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₆N₂O₂S₂

- Molecular Weight : 320.4 g/mol

- Structure : The compound features a thiophene ring, an acetamido group, and a methylthio substitution, which contribute to its biological activity.

Antimicrobial Activity

Studies have shown that derivatives containing the 4-(methylthio)phenyl group exhibit notable antibacterial properties. In one study, compounds were evaluated against various bacterial strains, demonstrating significant inhibition of growth, particularly in Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide has been explored in several human cancer cell lines. Key findings include:

- Cytotoxicity : The compound showed promising cytotoxic effects against colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and colorectal cancer (HT-29) cell lines. The IC₅₀ values varied depending on the cell line, indicating selective activity .

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. It has been observed that treatment with this compound leads to increased levels of acetylated histones, suggesting inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cell cycle and apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the methylthio group has been associated with enhanced lipophilicity and cellular uptake, which are critical for its efficacy. Substituents on the phenyl ring also play a significant role; electron-withdrawing groups tend to increase activity while electron-donating groups can diminish it .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study reported that compounds similar to N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide were tested against multiple myeloma and lymphoma cell lines. The results indicated a significant reduction in cell viability with IC₅₀ values ranging from 20.81 to 31.54 nM for HDAC inhibition .

- Antimicrobial Evaluation :

Data Summary

| Activity | Cell Line/Pathogen | IC₅₀ Values | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | Varies by study | Induction of apoptosis via caspase activation |

| HepG2 | Varies by study | HDAC inhibition leading to increased acetylation | |

| Antimicrobial | Various Gram-positive bacteria | Significant inhibition | Disruption of cell wall synthesis |

Q & A

Q. What are the common synthetic routes for N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with thiophene precursors functionalized via amidation and alkylation. Key steps include coupling 4-(methylthio)phenylacetic acid to the thiophene scaffold under reflux with activating agents like TBTU or HATU. Solvent choice (e.g., DMF or DCM) and temperature (25–30°C) are critical to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures purity. Characterization relies on NMR (¹H/¹³C) and MS for structural confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the amide and thiophene moieties, while Mass Spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like C=O (amide I band) and C-S bonds. Discrepancies in spectral data (e.g., unexpected splitting in NMR) often arise from impurities or tautomerism. Cross-validation with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening includes in vitro assays for antioxidant activity (e.g., DPPH radical scavenging), anti-inflammatory effects (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines). Dose-response curves and IC₅₀ values are calculated to assess potency. Positive controls (e.g., ascorbic acid for antioxidants) validate experimental conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up production for preclinical studies?

Scale-up challenges include maintaining reaction efficiency and minimizing side products. Strategies involve:

- Solvent Optimization : Switching to greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce toxicity.

- Catalyst Screening : Testing alternatives to TBTU (e.g., EDCI/HOBt) for cost-effectiveness.

- Process Monitoring : Using inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically. Pilot-scale trials with controlled cooling/heating rates ensure reproducibility .

Q. What experimental approaches address contradictions in reported biological activities (e.g., pro-oxidant vs. antioxidant effects)?

Contradictory results may stem from assay conditions (e.g., pH, redox environment) or cell-type specificity. To resolve this:

- Mechanistic Studies : Use siRNA knockdowns or enzyme inhibitors to identify target pathways (e.g., Nrf2 for antioxidant responses).

- Redox Profiling : Measure ROS levels (via DCFH-DA probes) under varying oxygen tensions.

- Metabolite Analysis : Identify degradation products (via LC-MS) that may exhibit opposing activities .

Q. How can researchers mitigate degradation of sensitive functional groups during storage or biological testing?

The methylthio (-SMe) group is prone to oxidation. Solutions include:

- Stabilization : Store lyophilized samples at -80°C under argon.

- Formulation : Use cyclodextrin encapsulation or PEGylation to shield reactive moieties.

- In Situ Monitoring : Apply real-time stability-indicating assays (e.g., UPLC-PDA) during biological experiments .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for thiophene-carboxamide derivatives?

SAR studies require systematic modifications:

- Scaffold Variation : Synthesize analogs with substituted phenyl rings (e.g., chloro, methoxy) to assess electronic effects.

- Bioisosteric Replacement : Swap the methylthio group with sulfone or sulfonamide to evaluate steric/electronic contributions.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Methodological Challenges and Solutions

Q. How should researchers handle conflicting crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray data (rigid crystal structure) and solution-phase NMR (dynamic conformers) are common. Address this by:

- Dynamic NMR Studies : Analyze variable-temperature NMR to detect rotamers or tautomers.

- DFT Calculations : Compare experimental and computed spectra (e.g., Gaussian) to identify dominant conformers in solution .

Q. What advanced analytical techniques are critical for assessing purity in complex reaction mixtures?

High-resolution LC-MS (Q-TOF) coupled with charged aerosol detection (CAD) quantifies impurities at <0.1% levels. For chiral purity, use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.